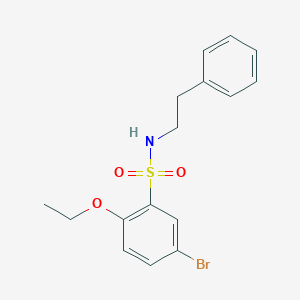

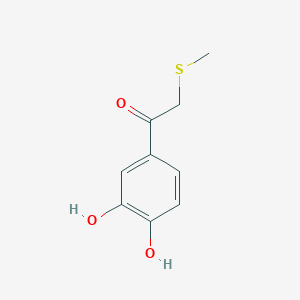

![molecular formula C15H19NO5 B355708 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid CAS No. 909366-66-1](/img/structure/B355708.png)

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid” is a chemical compound with the CAS Number: 909366-66-1 . Its molecular weight is 293.32 . The IUPAC name for this compound is 4-oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO5/c17-14(6-7-15(18)19)16-11-3-1-4-12(9-11)21-10-13-5-2-8-20-13/h1,3-4,9,13H,2,5-8,10H2,(H,16,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Optical Gating of Synthetic Ion Channels

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid has been explored for its potential application in optical gating of synthetic ion channels. These channels can be controlled by light, and the compound is utilized as a photolabile protecting group for the inner surface of the channels. This approach enables UV-light-triggered permselective transport of ionic species through the channels, which can be beneficial for controlled release, sensing, and information processing applications (Ali et al., 2012).

Synthetic Pathways and Intermediates

The compound serves as a versatile intermediate in organic synthesis. For example, methods have been developed for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation involving methyl ketone derivatives and glyoxylic acid. This pathway provides an efficient method to produce 4-oxobutenoic acids, which are biologically active and can be further derivatized (Uguen et al., 2021).

Aniline Degradation by Electrocatalytic Oxidation

The compound has been studied in the context of aniline degradation in an electrochemical reactor. This research is crucial for understanding the degradation pathways and intermediate products of aniline, which can have significant environmental implications. The study involves the generation of hydroxyl radicals at the anode and investigates the intermediates formed during the degradation process (Li et al., 2003).

Structural Analysis and Supramolecular Chemistry

Detailed structural and molecular analyses have been conducted on derivatives of this compound. These studies offer insights into the molecular geometry, intermolecular interactions, and crystallography of these compounds, which are fundamental for understanding their chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Naveen et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-oxo-4-[3-(oxolan-2-ylmethoxy)anilino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(6-7-15(18)19)16-11-3-1-4-12(9-11)21-10-13-5-2-8-20-13/h1,3-4,9,13H,2,5-8,10H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZMRAHGLRKFCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

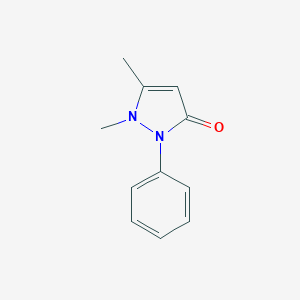

![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B355651.png)

![methyl 4-({[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B355652.png)

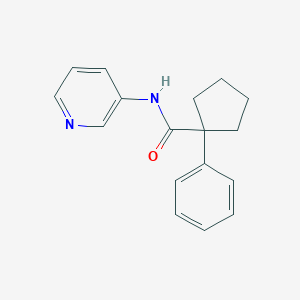

![N-{2-[(sec-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B355703.png)

![2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid](/img/structure/B355730.png)

![2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B355733.png)

![2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid](/img/structure/B355736.png)